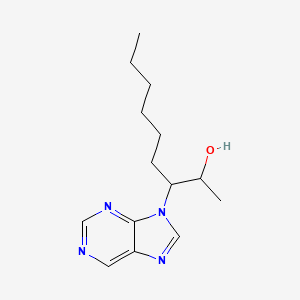
3-(9H-Purin-9-yl)nonan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9H-Purin-9-yl)nonan-2-ol is an organic compound that belongs to the class of 6-aminopurines. These compounds are characterized by a purine ring structure with an amino group at position 6. The compound has a molecular formula of C14H23N5O and a molecular weight of 277.365 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Purin-9-yl)nonan-2-ol typically involves the reaction of a purine derivative with a nonanol derivative under specific conditions. One common method involves the use of 6-aminopurine as a starting material, which is then reacted with a nonanol derivative in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to ensure the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
3-(9H-Purin-9-yl)nonan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(9H-Purin-9-yl)nonan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating enzyme activity and signaling pathways.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(9H-Purin-9-yl)nonan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. One known target is adenosine deaminase, an enzyme involved in purine metabolism. The compound modulates the activity of this enzyme, affecting the levels of adenosine and other related metabolites in the body . This modulation can influence various physiological processes, including cellular signaling and energy metabolism.
Comparison with Similar Compounds
3-(9H-Purin-9-yl)nonan-2-ol can be compared with other similar compounds, such as:
6-Aminopurine: Shares the purine ring structure but lacks the nonanol side chain.
Adenosine: Contains a ribose sugar instead of the nonanol side chain.
Guanine: Another purine derivative with different functional groups.
The uniqueness of this compound lies in its specific structure, which combines the purine ring with a nonanol side chain, giving it distinct chemical and biological properties .
Properties
Molecular Formula |
C14H22N4O |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
3-purin-9-ylnonan-2-ol |
InChI |
InChI=1S/C14H22N4O/c1-3-4-5-6-7-13(11(2)19)18-10-17-12-8-15-9-16-14(12)18/h8-11,13,19H,3-7H2,1-2H3 |
InChI Key |
ZTSORWGHRMIOHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=CN=CN=C21 |
Synonyms |
2-HNP 9-(2-hydroxy-3-nonyl)purine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Oxo-1,3-dihydroindol-5-yl)sulfonyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1259598.png)

![methyl (1R,9R,10R,12R,19S)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1259601.png)
![(10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1259603.png)
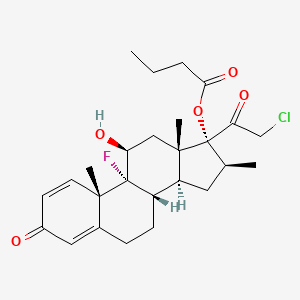
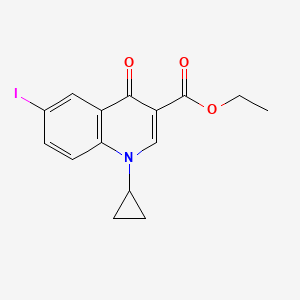

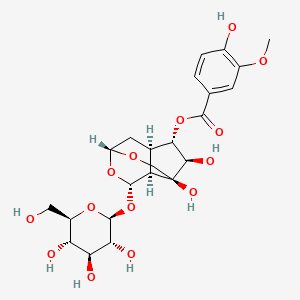
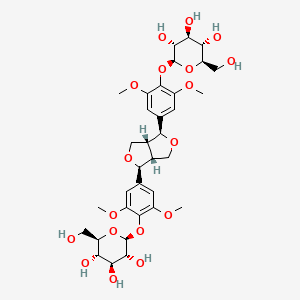

![Sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid](/img/structure/B1259614.png)

